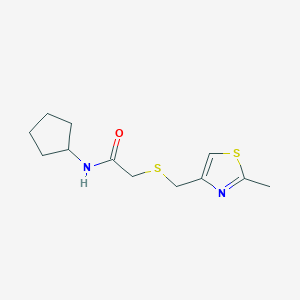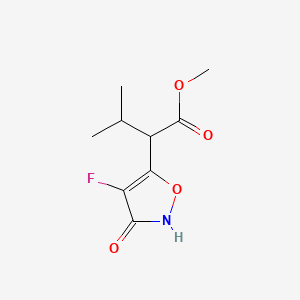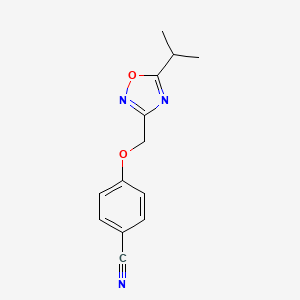
4-((5-Isopropyl-1,2,4-oxadiazol-3-yl)methoxy)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((5-Isopropyl-1,2,4-oxadiazol-3-yl)methoxy)benzonitrile is a heterocyclic compound that features an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Isopropyl-1,2,4-oxadiazol-3-yl)methoxy)benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 2,3-dichloro-5-(trifluoromethyl)pyridine in the presence of a base such as sodium hydride in dimethylformamide (DMF) at room temperature . The reaction proceeds through nucleophilic substitution, forming the desired oxadiazole derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-((5-Isopropyl-1,2,4-oxadiazol-3-yl)methoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Reduced forms of the nitrile group.
Substitution: Various substituted oxadiazole derivatives depending on the nucleophile used.
科学研究应用
4-((5-Isopropyl-1,2,4-oxadiazol-3-yl)methoxy)benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-infective agent, exhibiting antibacterial and antiviral properties.
Agriculture: It has shown promise as an agricultural chemical with nematocidal and antifungal activities.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-((5-Isopropyl-1,2,4-oxadiazol-3-yl)methoxy)benzonitrile involves its interaction with biological targets such as enzymes and receptors. The oxadiazole ring can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity . This interaction is crucial for its antibacterial and antiviral effects.
相似化合物的比较
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds like 3-(4-chlorophenyl)-5-(((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl)-1,2,4-oxadiazole.
Isoxazoles: Compounds containing the isoxazole ring, which is structurally similar to oxadiazoles.
Uniqueness
4-((5-Isopropyl-1,2,4-oxadiazol-3-yl)methoxy)benzonitrile is unique due to the presence of both the oxadiazole ring and the benzonitrile group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
属性
分子式 |
C13H13N3O2 |
|---|---|
分子量 |
243.26 g/mol |
IUPAC 名称 |
4-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methoxy]benzonitrile |
InChI |
InChI=1S/C13H13N3O2/c1-9(2)13-15-12(16-18-13)8-17-11-5-3-10(7-14)4-6-11/h3-6,9H,8H2,1-2H3 |
InChI 键 |
KDTQDWYQYPSZCW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NC(=NO1)COC2=CC=C(C=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


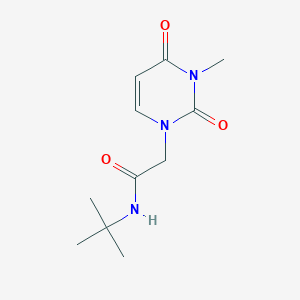

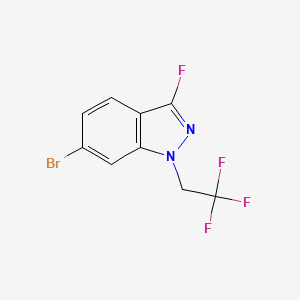
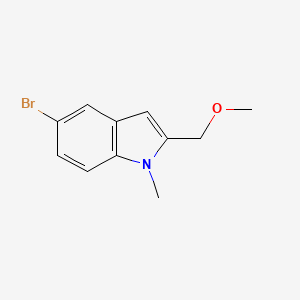
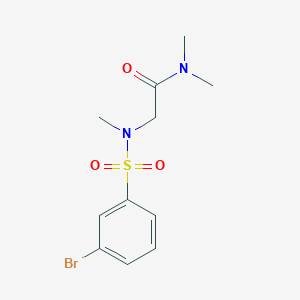
![7-Fluoro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde](/img/structure/B14906559.png)
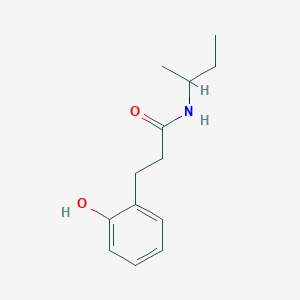
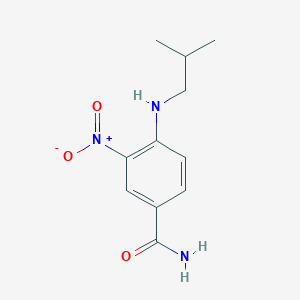
![3,6-Dichloro-N-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14906577.png)


![8-Bromo-6-chloro-3-isopropylimidazo[1,2-b]pyridazine](/img/structure/B14906596.png)
